REACTION_CXSMILES
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O1C2CCCC([NH2:10])C=2C=C1.[CH3:11][O:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1C(=O)[CH2:20][CH2:19][CH2:18]2>>[CH3:11][O:12][C:13]1[CH:22]=[C:17]2[C:16]([CH2:20][CH2:19][CH:18]2[NH2:10])=[CH:15][CH:14]=1
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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O1C=CC2=C1CCCC2N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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COC=1C=CC=C2CCCC(C12)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
COC1=CC=C2CCC(C2=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |